1-((5-Bromothiophen-2-yl)sulfonyl)-4-cyclobutyl-1,4-diazepane
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Overview
Description
1-((5-Bromothiophen-2-yl)sulfonyl)-4-cyclobutyl-1,4-diazepane is a complex organic compound that features a brominated thiophene ring, a sulfonyl group, and a diazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-Bromothiophen-2-yl)sulfonyl)-4-cyclobutyl-1,4-diazepane typically involves multiple steps, starting with the bromination of thiophene. The brominated thiophene is then subjected to sulfonylation to introduce the sulfonyl group. The final step involves the formation of the diazepane ring through a cyclization reaction. Common reagents used in these steps include bromine, sulfonyl chlorides, and various catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-((5-Bromothiophen-2-yl)sulfonyl)-4-cyclobutyl-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The bromine atom on the thiophene ring can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
1-((5-Bromothiophen-2-yl)sulfonyl)-4-cyclobutyl-1,4-diazepane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-((5-Bromothiophen-2-yl)sulfonyl)-4-cyclobutyl-1,4-diazepane depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The sulfonyl group can interact with various biological molecules, while the diazepane ring can provide structural stability and specificity .
Comparison with Similar Compounds
Similar Compounds
- 1-((5-Chlorothiophen-2-yl)sulfonyl)-4-cyclobutyl-1,4-diazepane
- 1-((5-Methylthiophen-2-yl)sulfonyl)-4-cyclobutyl-1,4-diazepane
- 1-((5-Fluorothiophen-2-yl)sulfonyl)-4-cyclobutyl-1,4-diazepane
Uniqueness
1-((5-Bromothiophen-2-yl)sulfonyl)-4-cyclobutyl-1,4-diazepane is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where bromine’s properties are advantageous .
Properties
IUPAC Name |
1-(5-bromothiophen-2-yl)sulfonyl-4-cyclobutyl-1,4-diazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O2S2/c14-12-5-6-13(19-12)20(17,18)16-8-2-7-15(9-10-16)11-3-1-4-11/h5-6,11H,1-4,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTHWEHFRFMPMCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCCN(CC2)S(=O)(=O)C3=CC=C(S3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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